molecular formula C11H18ClNO2 B1670313 Deterenol hydrochloride CAS No. 23239-36-3

Deterenol hydrochloride

Cat. No.: B1670313
CAS No.: 23239-36-3
M. Wt: 231.72 g/mol
InChI Key: KTOGVIILDSYTNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Safety and Hazards

Deterenol Hydrochloride is harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . It has been linked to reports of adverse events, including nausea, vomiting, sweating, agitation, palpitations, chest pain, and cardiac arrest .

Future Directions

Researchers are urging consumers to avoid using weight loss or sports supplements that list deterenol as an ingredient . This is due to the potential health risks associated with its use, as its safety is poorly understood . The research points to the need for independent testing and certification of dietary supplements .

Biochemical Analysis

Biochemical Properties

Deterenol Hydrochloride is a selective beta-agonist . It interacts with beta-adrenergic receptors, which are proteins that respond to epinephrine and norepinephrine, hormones that mediate the fight-or-flight response . The nature of these interactions involves the binding of this compound to these receptors, triggering a series of biochemical reactions that lead to various physiological effects .

Cellular Effects

This compound has been reported to cause various effects on cells, including vasodepressor effects, anxiety, increased heart rate, hypotension, palpitation, and respiratory distress . It influences cell function by interacting with beta-adrenergic receptors, which are involved in various cell signaling pathways . These interactions can affect gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its action as a beta-agonist . It binds to beta-adrenergic receptors, leading to the activation of these receptors . This activation triggers a cascade of biochemical reactions that result in the physiological effects associated with this compound .

Metabolic Pathways

Given its role as a beta-agonist, it is likely that it would be involved in pathways related to the metabolism of epinephrine and norepinephrine, the hormones that beta-adrenergic receptors respond to .

Transport and Distribution

Given its role as a beta-agonist, it is likely that it would be transported to and distributed within cells and tissues that express beta-adrenergic receptors .

Subcellular Localization

Given its role as a beta-agonist, it is likely that it would be localized to the cell membrane, where beta-adrenergic receptors are typically found .

Preparation Methods

Synthetic Routes and Reaction Conditions

Deterenol hydrochloride can be synthesized from 1-(4-hydroxyphenyl)-2-[(1-methylethyl)amino]ethanone (hydrochloride). The synthesis involves dissolving the starting material in methanol, adding 10% palladium on activated carbon, and introducing hydrogen. The reaction mixture is stirred at room temperature for 24 hours under atmospheric pressure. After the reduction reaction is complete, the catalyst is filtered, and the filtrate is concentrated to dryness. The residue is crystallized from methanol to obtain colorless crystals with a yield of 91% .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of hydrogen and palladium on activated carbon as a catalyst is common in both laboratory and industrial settings .

Chemical Reactions Analysis

Types of Reactions

Deterenol hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on activated carbon is commonly used.

    Substitution: Reagents such as halogens or nucleophiles are used under appropriate conditions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

    Synephrine: Another beta-adrenergic receptor agonist found in dietary supplements.

    Octopamine: A naturally occurring amine that acts on adrenergic receptors.

    Isoprenaline: A synthetic beta-adrenergic receptor agonist used in medical settings.

Uniqueness

Deterenol hydrochloride is unique due to its strong lipolytic effects in human adipocytes, making it more potent than other amines like synephrine . its potential for causing adverse cardiac events limits its use compared to other similar compounds .

Properties

IUPAC Name

4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2.ClH/c1-8(2)12-7-11(14)9-3-5-10(13)6-4-9;/h3-6,8,11-14H,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTOGVIILDSYTNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(C1=CC=C(C=C1)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00945922
Record name 4-{1-Hydroxy-2-[(propan-2-yl)amino]ethyl}phenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00945922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23239-36-3
Record name Benzenemethanol, 4-hydroxy-α-[[(1-methylethyl)amino]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23239-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deterenol hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023239363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-{1-Hydroxy-2-[(propan-2-yl)amino]ethyl}phenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00945922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DETERENOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RCH64O2H56
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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